1-(Ethylamino)naphthalen-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Ethylamino)naphthalen-2-ol is an organic compound derived from naphthalene. It features an ethylamino group attached to the naphthalene ring, specifically at the 1-position, and a hydroxyl group at the 2-position. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(Ethylamino)naphthalen-2-ol can be synthesized through the Betti reaction, which involves the condensation of 2-naphthol, aryl aldehydes, and ethylamine . The reaction typically requires a catalyst and is carried out under controlled temperature conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound often involves the sulfonation of purified naphthalene with sulfuric acid, followed by alkali fusion to obtain the naphthol derivative. This is then reacted with ethylamine under specific conditions to yield the final product .
Analyse Chemischer Reaktionen
Types of Reactions
1-(Ethylamino)naphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form different amines.
Substitution: Electrophilic aromatic substitution reactions can occur at the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like bromine or nitric acid are used for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Various amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
1-(Ethylamino)naphthalen-2-ol has several applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric synthesis due to its ability to coordinate with metals.
Biology: Investigated for its potential as a fluorescent probe for detecting metal ions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The mechanism of action of 1-(Ethylamino)naphthalen-2-ol involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the ethylamino group can participate in nucleophilic attacks. These interactions enable the compound to act as a ligand in coordination chemistry and as a probe in biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(Dimethylamino)naphthalen-2-ol: Similar structure but with dimethylamino group instead of ethylamino.
1-(Methylamino)naphthalen-2-ol: Contains a methylamino group instead of ethylamino.
Uniqueness
1-(Ethylamino)naphthalen-2-ol is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ability to act as a chiral ligand and fluorescent probe sets it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
111974-12-0 |
---|---|
Molekularformel |
C12H13NO |
Molekulargewicht |
187.24 g/mol |
IUPAC-Name |
1-(ethylamino)naphthalen-2-ol |
InChI |
InChI=1S/C12H13NO/c1-2-13-12-10-6-4-3-5-9(10)7-8-11(12)14/h3-8,13-14H,2H2,1H3 |
InChI-Schlüssel |
WXXZORJPBJRBRL-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC1=C(C=CC2=CC=CC=C21)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.